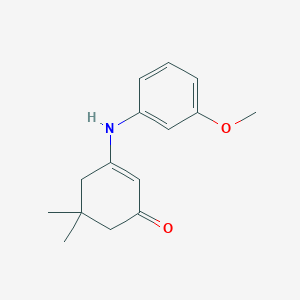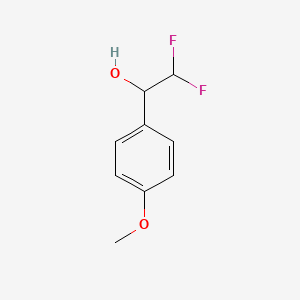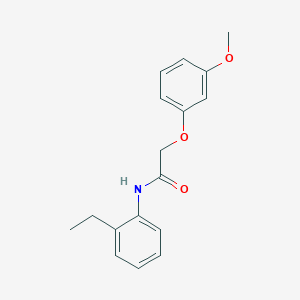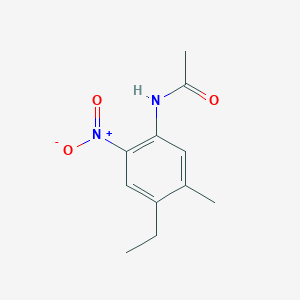![molecular formula C21H13F2NO2 B11940494 (3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone CAS No. 269075-49-2](/img/structure/B11940494.png)
(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminobenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone is a complex organic compound that features a benzofuran ring substituted with an amino group at the 3-position and a methanone group linked to a difluorobiphenyl moiety
Preparation Methods
The synthesis of (3-Aminobenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, cyclization reactions are employed to form the benzofuran core.
Amination: Introduction of the amino group at the 3-position of the benzofuran ring can be achieved through nucleophilic substitution reactions.
Coupling with Difluorobiphenyl: The final step involves coupling the aminobenzofuran intermediate with a difluorobiphenyl derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(3-Aminobenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups depending on the reagents used (e.g., halogenation with bromine or chlorination with chlorine gas).
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major products formed from these reactions include nitro derivatives, alcohols, and various substituted aromatic compounds.
Scientific Research Applications
(3-Aminobenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (3-Aminobenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
The molecular pathways involved include modulation of kinase activity and interference with DNA replication processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to (3-Aminobenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone include:
- (3-Aminobenzofuran-2-yl)(2,4-dichlorophenyl)methanone
- (3-Aminobenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone
- (3-Aminobenzofuran-2-yl)(4-methoxyphenyl)methanone
These compounds share the benzofuran core and amino substitution but differ in the nature of the aryl group attached to the methanone. The presence of different substituents on the aryl group can significantly influence the compound’s chemical reactivity and biological activity, highlighting the uniqueness of (3-Aminobenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone in terms of its difluorobiphenyl moiety.
Properties
CAS No. |
269075-49-2 |
|---|---|
Molecular Formula |
C21H13F2NO2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-[4-(2,4-difluorophenyl)phenyl]methanone |
InChI |
InChI=1S/C21H13F2NO2/c22-14-9-10-15(17(23)11-14)12-5-7-13(8-6-12)20(25)21-19(24)16-3-1-2-4-18(16)26-21/h1-11H,24H2 |
InChI Key |
IGVLQGAIICOEBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)C4=C(C=C(C=C4)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate](/img/structure/B11940471.png)

![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)



